1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol
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Overview
Description
Carbazole-based compounds are known for their hole transporting characteristics . They are often used in the development of new electroluminescent materials .
Synthesis Analysis
Carbazole-based materials are often synthesized using monomeric precursors . For example, 3,6-Di-tert-butylcarbazole is used as a monomeric precursor in the syntheses of new carbazole based materials which consist of ethynylphenyl .
Molecular Structure Analysis
The molecular structure of carbazole-based compounds often results in unique properties. For instance, the 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .
Chemical Reactions Analysis
Carbazole-based compounds are known for their photoluminescence efficiency . The conversion and decay rates of these compounds are crucial for designing and developing new-type thermally activated delayed fluorescence (TADF) emitters .
Physical and Chemical Properties Analysis
Carbazole-based compounds often have unique physical and chemical properties. For example, they have a high fluorescence efficiency due to the dominant charge transfer characteristics in the S1 and T1 states .
Mechanism of Action
The mechanism of action of these compounds often involves the lowest singlet excited S1 state and triplet excited T1 state . The rate of reverse intersystem crossing from T1 to S1 is calculated to be slightly larger than the radiative and non-radiative decay rates of the S1 state at 300 K temperature, thus resulting in an occurrence of delayed fluorescence .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2,5-dimethoxyanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O3/c1-29-17-5-8-23(30-2)20(11-17)26-12-16(28)13-27-21-6-3-14(24)9-18(21)19-10-15(25)4-7-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCLFSGTZUNLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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